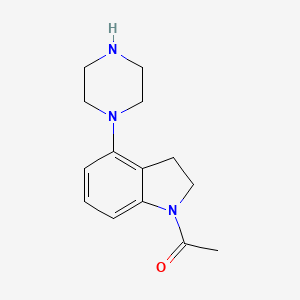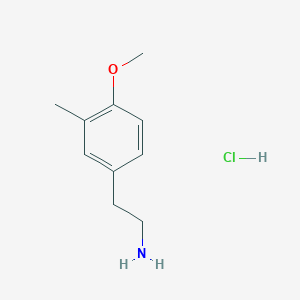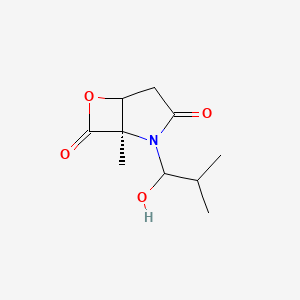
Clasto-lactacystin beta-lactone(synthetic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clasto-lactacystin beta-lactone is a synthetic compound known for its potent and irreversible inhibition of the 20S proteasome. The 20S proteasome is a core particle of the proteasome complex responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. Clasto-lactacystin beta-lactone is derived from the natural product lactacystin and is widely used in scientific research due to its specificity and cell permeability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Clasto-lactacystin beta-lactone is synthesized from lactacystin. The synthesis involves the conversion of lactacystin to clasto-lactacystin beta-lactone through a series of chemical reactions. The key steps include the formation of a beta-lactone ring, which is crucial for its biological activity. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the beta-lactone ring .
Industrial Production Methods
Industrial production of clasto-lactacystin beta-lactone follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as chromatography to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Clasto-lactacystin beta-lactone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the beta-lactone ring, affecting its biological activity.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of clasto-lactacystin beta-lactone include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of clasto-lactacystin beta-lactone include oxidized and reduced derivatives, as well as various substituted compounds. These products can have different biological activities and are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Clasto-lactacystin beta-lactone has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study proteasome function and protein degradation pathways.
Biology: Employed in cell biology to investigate the role of the proteasome in cellular processes such as cell cycle regulation and apoptosis.
Medicine: Studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit proteasome activity and induce cell death in cancer cells.
Mecanismo De Acción
Clasto-lactacystin beta-lactone exerts its effects by irreversibly inhibiting the 20S proteasome. It binds to the N-terminal threonine residue of the proteasome’s catalytic subunits, forming a covalent bond. This interaction blocks the proteasome’s proteolytic activity, preventing the degradation of ubiquitinated proteins. The inhibition of the proteasome leads to the accumulation of damaged or misfolded proteins, ultimately inducing cell death .
Comparación Con Compuestos Similares
Clasto-lactacystin beta-lactone is unique compared to other proteasome inhibitors due to its irreversible binding and high specificity for the 20S proteasome. Similar compounds include:
Lactacystin: The natural precursor of clasto-lactacystin beta-lactone, which is less potent and requires conversion to the beta-lactone form for activity.
Epoxomicin: Another potent proteasome inhibitor with a different mechanism of action, forming a covalent bond with the proteasome.
MG-132: A reversible proteasome inhibitor that competes with ATP for binding to the proteasome
Clasto-lactacystin beta-lactone’s unique properties make it a valuable tool in scientific research and a potential candidate for therapeutic development.
Propiedades
Fórmula molecular |
C10H15NO4 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
(1R)-2-(1-hydroxy-2-methylpropyl)-1-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C10H15NO4/c1-5(2)8(13)11-7(12)4-6-10(11,3)9(14)15-6/h5-6,8,13H,4H2,1-3H3/t6?,8?,10-/m1/s1 |
Clave InChI |
NCMVGKHBCRPMHN-PCWHVXPSSA-N |
SMILES isomérico |
CC(C)C(N1C(=O)CC2[C@@]1(C(=O)O2)C)O |
SMILES canónico |
CC(C)C(N1C(=O)CC2C1(C(=O)O2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)

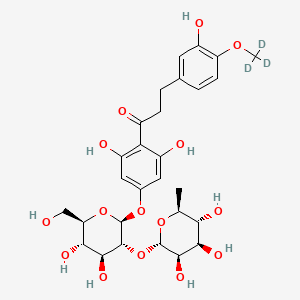
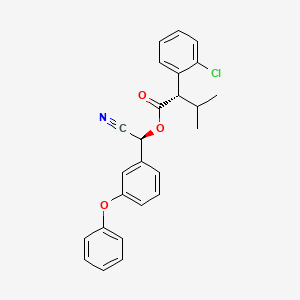

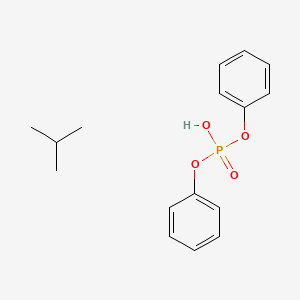
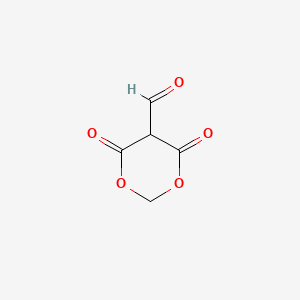
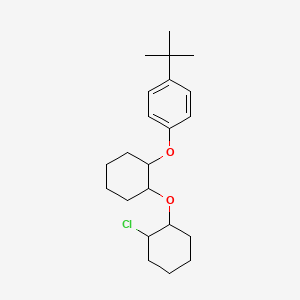
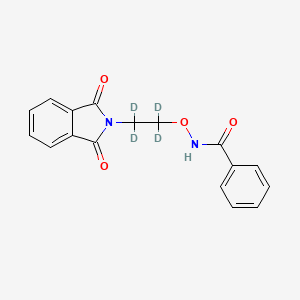
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
